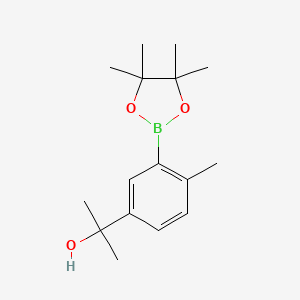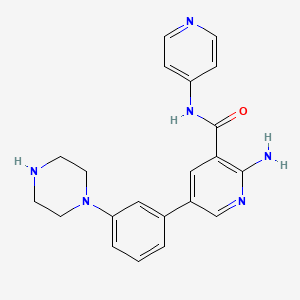
4-Chloro-1-fluoro-2-isocyanatobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-fluoro-2-isocyanatobenzene is a useful research compound. Its molecular formula is C7H3ClFNO and its molecular weight is 171.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Building Block in Heterocyclic Synthesis
4-Chloro-1-fluoro-2-isocyanatobenzene and related compounds have been explored as reactive building blocks in heterocyclic synthesis. In particular, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material in heterocyclic-oriented synthesis (HOS), leading to various condensed nitrogenous cycles. This synthesis process involves the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which are significant in drug discovery Soňa Křupková et al., 2013.
Fluorination Techniques
The compound has also been a subject of study in the context of fluorination techniques. Research on the fluorination of aromatic compounds using xenon difluoride in the presence of boron trifluoride etherate has been reported. This process has shown the ability to produce various fluorinated aromatic compounds efficiently A. E. Fedorov et al., 2015.
Spectroscopic Studies
Spectroscopic techniques have been employed to study the properties of chloro-fluoro substituted benzene compounds. The rotational spectra and dipole moments of such molecules have been measured, providing insights into their molecular structure and interactions S. Peebles & R. Peebles, 2002.
Synthesis of Fluoronaphthalene Building Blocks
Research has been conducted on the use of chloro-fluoro substituted benzenes in the synthesis of fluoronaphthalene building blocks. These building blocks have applications in pharmaceutical and agricultural research, highlighting the compound's significance in synthesizing complex organic molecules E. Masson & M. Schlosser, 2005.
Catalysis in Organic Chemistry
Compounds similar to this compound have been studied for their role as mediators or catalysts in various organic chemistry reactions. The compound Selectfluor F-TEDA-BF4, for instance, has demonstrated versatility in facilitating different functionalizations of organic compounds, including iodination, bromination, chlorination, nitration, and thiocyanation S. Stavber & M. Zupan, 2005.
Safety and Hazards
“4-Chloro-1-fluoro-2-isocyanatobenzene” is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H312, H315, H317, H318, H332, H334, H335, which indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
特性
IUPAC Name |
4-chloro-1-fluoro-2-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUGNQDGAZJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39718-31-5 |
Source


|
| Record name | 4-chloro-1-fluoro-2-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2528651.png)


![N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2528655.png)
![5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528656.png)
![N-benzyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2528657.png)

![Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2528661.png)

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528666.png)
![3-Bromo-5-[1-(2-ethenylsulfonylethyl)pyrrolidin-2-yl]pyridine](/img/structure/B2528667.png)
